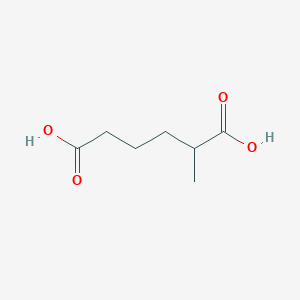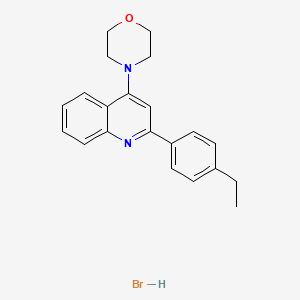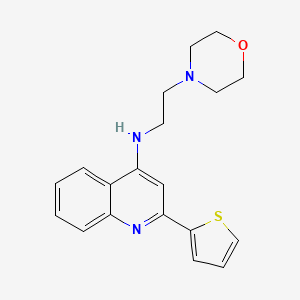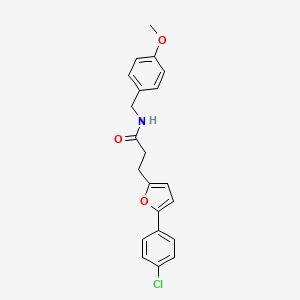
5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-furamide is a synthetic organic compound that belongs to the class of furamides This compound is characterized by the presence of a furan ring, substituted with a 3-chloro-4-methoxyphenyl group and an N-(2,4-dimethylphenyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-furamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The 3-chloro-4-methoxyphenyl group and the N-(2,4-dimethylphenyl) group are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-furamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-furamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-thiopheneamide: Similar structure with a thiophene ring instead of a furan ring.
5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-pyrroleamide: Similar structure with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of 5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-furamide lies in its specific substitution pattern and the presence of the furan ring. This gives it distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
853333-10-5 |
|---|---|
Molekularformel |
C20H18ClNO3 |
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO3/c1-12-4-6-16(13(2)10-12)22-20(23)19-9-8-17(25-19)14-5-7-18(24-3)15(21)11-14/h4-11H,1-3H3,(H,22,23) |
InChI-Schlüssel |
STVFIKFWTUKSEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid](/img/structure/B11946471.png)





